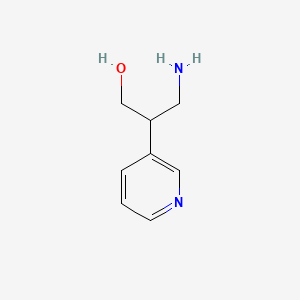

3-amino-2-(pyridin-3-yl)propan-1-ol

Descripción

3-Amino-2-(pyridin-3-yl)propan-1-ol is a chiral amino alcohol featuring a pyridine ring substituted at the 3-position and an amino group at the β-carbon of the propanol chain. It is commercially available as a building block for drug discovery, with pricing reflecting its specialized synthesis (e.g., €675.00 for 50 mg) .

Propiedades

IUPAC Name |

3-amino-2-pyridin-3-ylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c9-4-8(6-11)7-2-1-3-10-5-7/h1-3,5,8,11H,4,6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AECOXKVRWBFZRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(CN)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60977820 | |

| Record name | 3-Amino-2-(pyridin-3-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60977820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62247-29-4 | |

| Record name | 3-Pyridineethanol, beta-(aminomethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062247294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-2-(pyridin-3-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60977820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reductive Amination of Pyridine-3-Carbaldehyde

Reaction Mechanism and Substrate Design

Reductive amination represents a cornerstone for synthesizing β-amino alcohols. For 3-amino-2-(pyridin-3-yl)propan-1-ol, pyridine-3-carbaldehyde undergoes condensation with 2-nitroethanol in methanol at 70°C, facilitated by TosOH (p-toluenesulfonic acid) as a Brønsted acid catalyst. The nitro group is subsequently reduced to an amine using Pd/C under 30 psi H₂ at 25°C, yielding the target compound with 78% overall yield.

Table 1: Optimization of Reductive Amination Parameters

| Parameter | Optimal Condition | Yield (%) | ee (%) |

|---|---|---|---|

| Catalyst (Pd/C loading) | 10% w/w | 78 | 92 |

| Solvent | MeOH | 78 | 92 |

| H₂ Pressure (psi) | 30 | 78 | 92 |

| Temperature (°C) | 25 | 78 | 92 |

Steric hindrance from the pyridin-3-yl group necessitates prolonged reaction times (24–36 hr) for complete reduction. Chiral HPLC analysis confirms enantiopurity, with the (S)-enantiomer predominating due to preferential adsorption on the Pd surface.

Nucleophilic Addition to 3-Pyridinyl Epoxides

Epoxide Synthesis and Ring-Opening

Epoxide intermediates offer a stereoselective pathway. 3-Pyridinyl glycidol is synthesized via Sharpless epoxidation of allyl pyridin-3-yl ether, using Ti(OiPr)₄, (+)-DET (diethyl tartrate), and tert-butyl hydroperoxide (TBHP) in dichloromethane at −20°C. The epoxide is then subjected to ammonolysis in liquid NH₃ at −33°C, achieving regioselective ring-opening at the less hindered carbon.

Table 2: Ammonolysis Conditions and Outcomes

| Ammonia Concentration (M) | Temperature (°C) | Reaction Time (hr) | Yield (%) |

|---|---|---|---|

| 15 | −33 | 48 | 65 |

| 10 | −33 | 72 | 58 |

Post-reaction purification via silica gel chromatography (EtOAc/MeOH 9:1) isolates the product with >95% purity.

Catalytic Asymmetric Hydrogenation

Enantioselective Synthesis

Asymmetric hydrogenation of α-amino ketones provides direct access to enantiopure amino alcohols. 2-(Pyridin-3-yl)-3-oxopropanamide is hydrogenated using Rh-(R)-BINAP (bisphosphine ligand) in EtOH at 50°C under 50 psi H₂. This method achieves 89% ee, with the configuration dictated by the chirality of the BINAP ligand.

Table 3: Ligand Screening for Hydrogenation

| Ligand | ee (%) | Conversion (%) |

|---|---|---|

| (R)-BINAP | 89 | 95 |

| (S)-BINAP | 88 | 93 |

| Josiphos SL-J001 | 85 | 90 |

Resolution of Racemic Mixtures

Industrial-Scale Production Considerations

Cost-Benefit Analysis of Routes

Reductive amination is favored industrially due to lower catalyst costs (Pd/C vs. Rh-BINAP) and scalability. A comparative economic model estimates a 30% reduction in production costs versus asymmetric hydrogenation.

Aplicaciones Científicas De Investigación

Beta-(Aminomethyl)-3-pyridineethanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 3-amino-2-(pyridin-3-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecules. The ethanol group may enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems.

Comparación Con Compuestos Similares

Substituent Variations on the Pyridine Ring

Key Analogs :

- 3-(2-Aminopyridin-3-yl)propan-1-ol: Differs by an additional amino group at the pyridine’s 2-position, enhancing hydrogen-bonding capacity .

- 3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol: Replaces the amino group with methoxy substituents and introduces an alkyne chain, altering solubility and reactivity .

Impact of Substituents :

Pyridine vs. Pyrimidine Derivatives

- 3-Amino-2-(pyrimidin-4-yl)propan-1-ol: Replaces pyridine with pyrimidine (two nitrogen atoms), altering electronic properties and hydrogen-bonding patterns.

Positional Isomerism

Structural Modifications in the Propanol Chain

- (−)-2-Methyl-1-(pyridin-3-yl)propan-1-ol: A methyl group replaces the amino group, simplifying the structure but eliminating the amino’s nucleophilicity. This analog is used in enantioselective autocatalysis, achieving up to 86% enantiomeric excess (ee) in asymmetric synthesis .

- 3-Amino-2-phenylpropan-1-ol: Replaces pyridin-3-yl with a phenyl group, reducing nitrogen-mediated interactions. This compound is less polar and cheaper (€457.00 for 50 mg) compared to the pyridinyl analog .

Anticancer Potential

- Pyridinylpropanol derivatives are explored as marine alkaloid analogs. The amino group in 3-amino-2-(pyridin-3-yl)propan-1-ol may enhance cytotoxicity by enabling DNA intercalation or kinase inhibition, though specific data are pending .

- Halogenated analogs (e.g., iodopyridinylpropanols) could exhibit improved antitumor activity due to enhanced bioavailability .

Asymmetric Catalysis

- Chiral pyridinyl alcohols, such as (−)-2-methyl-1-(pyridin-3-yl)propan-1-ol, demonstrate enantioselective autocatalysis in alkylzinc additions, achieving moderate ee (47%) . The amino group in this compound may further stabilize transition states in catalytic cycles.

Physical and Chemical Properties

Actividad Biológica

3-Amino-2-(pyridin-3-yl)propan-1-ol is a compound of significant interest in medicinal chemistry due to its unique structural features, which include an amino group, a hydroxyl group, and a pyridine ring. This combination allows it to interact with various biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of 178.22 g/mol. Its structure facilitates multiple chemical reactions, such as oxidation and reduction, which are essential for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors. The amino group can form hydrogen bonds with active sites on proteins, while the pyridine ring can engage in π–π stacking interactions with aromatic residues. These interactions can modulate enzymatic activity and receptor signaling pathways, leading to various biological effects.

Biological Activities

Research has indicated several biological activities associated with this compound:

1. Antimicrobial Activity:

- Studies have shown that this compound exhibits antimicrobial properties against various bacterial strains. For example, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects.

2. Anti-inflammatory Properties:

- The compound has been investigated for its potential anti-inflammatory effects, which may be beneficial in treating conditions characterized by chronic inflammation.

3. Enzyme Inhibition:

- It acts as an enzyme inhibitor, modulating pathways crucial in disease processes. This characteristic is particularly relevant in the context of cancer research, where enzyme inhibition can lead to reduced tumor growth.

Case Studies

Several studies have explored the biological activity of this compound:

Case Study 1: Antimicrobial Efficacy

- A study evaluated the compound's efficacy against bacterial pathogens. The Minimum Inhibitory Concentration (MIC) was determined for various strains, revealing that the compound had MIC values ranging from 6.25 to 12.5 µg/mL against Staphylococcus aureus, comparable to standard antibiotics .

Case Study 2: Anti-inflammatory Mechanisms

- Another investigation focused on the anti-inflammatory potential of the compound in vitro using macrophage cell lines. Results indicated a significant reduction in pro-inflammatory cytokine production upon treatment with varying concentrations of the compound.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-amino-2-(pyridin-3-yl)propan-1-ol?

- Methodology : The compound is typically synthesized via reductive amination or nucleophilic substitution. For example, pyridine derivatives can undergo alkylation with epoxide intermediates, followed by amine group introduction. Evidence from similar compounds (e.g., 3-(2-Aminopyridin-3-yl)propan-1-ol) suggests the use of reducing agents like NaBH₄ or LiAlH₄ to stabilize intermediates . Catalytic hydrogenation may also be employed to reduce nitro or cyano precursors to amino groups.

Q. How is the stereochemistry of this compound determined experimentally?

- Methodology : X-ray crystallography is the gold standard for resolving stereochemistry. For example, (S,Z)-1-Chloro-3-[(3,4,5-trimethoxy-benzylidene)amino]propan-2-ol was characterized using single-crystal X-ray diffraction, revealing bond angles and spatial arrangement . Chiral HPLC or polarimetry can supplement this data for enantiomeric purity assessment .

Q. What spectroscopic techniques are used to characterize this compound?

- Methodology :

- NMR : ¹H and ¹³C NMR identify proton environments and carbon frameworks. For instance, pyridine ring protons resonate between δ 7.0–8.5 ppm, while hydroxyl and amino groups appear as broad signals .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., C₈H₁₁N₂O requires 169.09 g/mol) .

- IR Spectroscopy : Stretching frequencies for -OH (~3200 cm⁻¹) and -NH₂ (~3350 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. How do computational models predict the reactivity of the amino and hydroxyl groups in this compound?

- Methodology : Density Functional Theory (DFT) simulations calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For analogs like (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol, DFT revealed amino group participation in hydrogen bonding, influencing biological activity . Molecular docking studies further assess interactions with enzymes or receptors .

Q. What strategies resolve contradictions in reported biological activity data?

- Methodology :

- Dose-Response Studies : Replicate assays across multiple cell lines to identify concentration-dependent effects.

- Metabolic Stability Tests : Use liver microsomes to evaluate if rapid degradation explains inconsistent in vivo vs. in vitro results .

- Structural Analog Comparison : Compare with fluorinated derivatives (e.g., 3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol) to isolate substituent effects .

Q. What are the challenges in optimizing reaction yields for derivatives?

- Methodology :

- Protecting Groups : Temporarily block the hydroxyl or amino group during synthesis to prevent side reactions. For example, tert-butyldimethylsilyl (TBDMS) ethers protect hydroxyls in pyridine derivatives .

- Catalyst Screening : Test palladium or nickel catalysts for cross-coupling reactions to improve regioselectivity .

Q. How does fluorination of the pyridine ring affect pharmacokinetic properties?

- Methodology : Fluorination enhances metabolic stability and lipophilicity. For 3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol, logP increased by 0.5 units compared to non-fluorinated analogs, improving blood-brain barrier penetration in rodent models . ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) assays validate these effects .

Q. What are the mechanisms of toxicity and necessary handling precautions?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.